ethyl 4-(3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 4-(3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C22H24N2O6S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.13550766 g/mol and the complexity rating of the compound is 795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological applications, particularly focusing on its antibacterial and anticancer activities.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Structural Features:
- A tetrahydropyrimidine ring.
- A methoxyphenyl group.
- A sulfonylmethyl substituent.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with urea derivatives under acidic conditions. The reaction yields the desired tetrahydropyrimidine framework followed by esterification to obtain the final product.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives of tetrahydropyrimidines, this compound showed notable activity against several bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 30 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound could be a candidate for further development as an antibacterial agent.
Anticancer Activity
In addition to its antibacterial effects, this compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a specific study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via the mitochondrial pathway.
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-4-30-21(25)19-18(13-31(27,28)17-10-8-14(2)9-11-17)23-22(26)24-20(19)15-6-5-7-16(12-15)29-3/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMCZBYBABZHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.